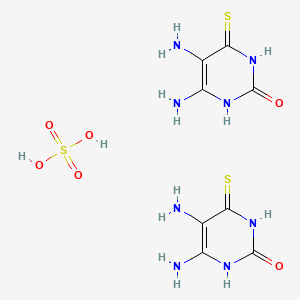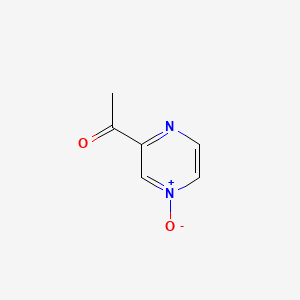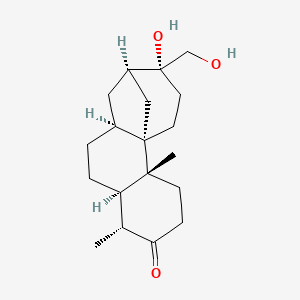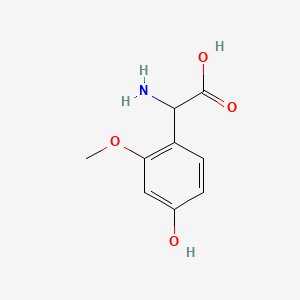
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) is a chemical compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol. It is also known by its synonym, 5H-Cyclopenta[c]pyridine, 6,7-dihydro-4,6-dimethyl . This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclopentadiene with a nitrile compound in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-2-Pyrindine,6,7-dihydro-: This compound shares a similar structure but lacks the dimethyl substitutions.
Cyclopenta[c]pyridine: Another related compound with a similar core structure but different substituents.
Uniqueness
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
113511-33-4 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.221 |
Nom IUPAC |
4,6-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C10H13N/c1-7-3-9-6-11-5-8(2)10(9)4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
YRPUMBYOZOUHHR-UHFFFAOYSA-N |
SMILES |
CC1CC2=CN=CC(=C2C1)C |
Synonymes |
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)
![2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B568492.png)
![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)



![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)

